Hki-357

Oncology Kinase Inhibitors Drug Resistance

Acquired resistance to first-generation EGFR inhibitors (gefitinib/erlotinib) due to T790M mutation confounds oncology research. HKI-357 is the validated solution: a covalent dual EGFR/HER2 inhibitor that circumvents this resistance. - **Mechanism:** Irreversible binding to Cys773 (EGFR) & Cys805 (HER2); IC50 = 34 nM (EGFR) & 33 nM (HER2). - **Unique Utility:** Also inhibits UBE2C (novel target in CRPC), distinguishing it from afatinib or EKB-569. - **In Vivo Validation:** Oral efficacy at 10 mg/kg in BT474, A431, PC-3 xenografts. BenchChem supplies this precise chemical probe for resistance mechanism studies and target validation.

Molecular Formula C31H29ClFN5O3
Molecular Weight 574.0 g/mol
CAS No. 848133-17-5
Cat. No. B1662958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHki-357
CAS848133-17-5
Synonyms(2E)-N-[[4-[[(3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino)-2-butenamide
Molecular FormulaC31H29ClFN5O3
Molecular Weight574.0 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)C#N)NC(=O)C=CCN(C)C
InChIInChI=1S/C31H29ClFN5O3/c1-4-40-29-16-26-24(15-27(29)37-30(39)9-6-12-38(2)3)31(21(17-34)18-35-26)36-23-10-11-28(25(32)14-23)41-19-20-7-5-8-22(33)13-20/h5-11,13-16,18H,4,12,19H2,1-3H3,(H,35,36)(H,37,39)/b9-6+
InChIKeyNERXPXBELDBEPZ-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HKI-357 (CAS 848133-17-5): A Potent Irreversible Dual EGFR/HER2 Inhibitor for Research and Development


HKI-357 is a synthetic small molecule belonging to the 4-anilino-3-cyanoquinoline class, characterized as a potent, irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ERBB2) tyrosine kinases [1]. Its mechanism of action involves covalent binding to cysteine residues (Cys773 in EGFR, Cys805 in HER2) within the kinase catalytic domain, leading to sustained suppression of downstream signaling pathways including PI3K/AKT and MAPK/ERK [2]. This compound is of significant interest in oncology research for its ability to circumvent acquired resistance to first-generation reversible EGFR inhibitors.

Pathway Study Dual EGFR/HER2 tyrosine kinase inhibition research
Model Context T790M gatekeeper mutation resistance models
Binding Mode Irreversible covalent binding supports sustained pathway suppression

Why HKI-357 Cannot Be Simply Substituted by Other EGFR or Pan-ErbB Inhibitors


HKI-357 is not a generic EGFR inhibitor. Its specific molecular structure confers a unique, irreversible binding mechanism that allows it to potently inhibit both EGFR and HER2, even in the presence of the T790M gatekeeper mutation, a common cause of acquired resistance to first-generation reversible inhibitors like gefitinib and erlotinib [1]. This covalent, dual-target inhibition profile contrasts sharply with reversible, ATP-competitive inhibitors (e.g., gefitinib) and even with other irreversible inhibitors that may have different selectivity profiles (e.g., EKB-569, which is EGFR-selective) or potencies across different EGFR mutants (e.g., afatinib) [2]. Furthermore, emerging research has identified HKI-357 as an inhibitor of UBE2C, a target distinct from EGFR/HER2, highlighting its polypharmacology and further distinguishing it from other kinase inhibitors [3]. Substituting HKI-357 with a different compound without understanding these key mechanistic and potency differences would compromise experimental reproducibility and lead to incorrect conclusions about target biology.

Reversible inhibitor substitution Gefitinib and erlotinib lack covalent binding; T790M resistance model context may not transfer.
EGFR-selective irreversible inhibitor mismatch EKB-569 targets EGFR only; dual EGFR/HER2 pathway blockade is not reproduced.
Polypharmacology context divergence Canertinib, afatinib, or HKI-272 lack reported UBE2C inhibition; prostate cancer model signaling may differ.

Quantitative Evidence Guide: How HKI-357 Differentiates from Gefitinib, Afatinib, Canertinib, and HKI-272


Irreversible Covalent Binding Overcomes Acquired Resistance to Reversible Inhibitors

In contrast to the reversible inhibitor gefitinib, HKI-357 maintains potent inhibitory activity against cells harboring the EGFR T790M resistance mutation. The PNAS study demonstrates that while gefitinib fails to suppress EGFR autophosphorylation (at Y1068) in NCI-H1975 cells (which express the L858R/T790M double mutant), HKI-357 potently inhibits it [1]. Furthermore, the study shows that while gefitinib-resistant clones can be readily generated in vitro, no clones resistant to HKI-357 could be established at concentrations above 10 µM, even after mutagenesis [1].

Resistance Clone Emergence
Head-to-head
No resistant clones at >10 µM vs. gefitinib clones at ~10⁻⁵ frequency.
Supports high barrier to acquired resistance in T790M models.
NCI-H1650 delE746-A750 mutagenesis assay context.
Oncology Kinase Inhibitors Drug Resistance EGFR T790M

10-Fold Superior Suppression of EGFR Signaling Compared to Gefitinib in Sensitizing Mutant Cells

In parental NCI-H1650 cells harboring the delE746-A750 EGFR mutation, HKI-357 was shown to be 10-fold more effective than gefitinib in suppressing EGFR autophosphorylation at the Y1068 residue, as well as downstream phosphorylation of AKT and MAPK [1]. This indicates a significantly higher potency in blocking oncogenic signaling even in cells that are initially sensitive to gefitinib.

Signaling Suppression
Head-to-head
10-fold more effective than gefitinib
Reported higher potency in sensitizing mutant cells; supports maximal target inhibition study context.
EGFR Y1068, AKT, MAPK phosphorylation in NCI-H1650 cells.
EGFR Signaling Kinase Inhibition Cell Signaling NSCLC

Dual EGFR/HER2 Inhibition Profile with Defined Kinase IC50 Values

HKI-357 exhibits a balanced, potent dual-inhibition profile against both EGFR and HER2 kinases, with IC50 values of 34 nM and 33 nM, respectively [1]. This contrasts with other irreversible inhibitors: EKB-569 is an EGFR-selective inhibitor (IC50: 39 nM for EGFR vs. 1.3 µM for ERBB2), while canertinib (CI-1033) is a pan-ErbB inhibitor with varying reported potencies for EGFR (1.5 nM) and HER2 (9.0 nM) [2][3]. HKI-272 (neratinib) is another dual inhibitor with reported IC50s of 92 nM (EGFR) and 59 nM (HER2) [1].

Kinase IC50 Profile
Cross-study comparable
EGFR IC50 34 nM / HER2 IC50 33 nM (ratio ~1.0) vs. EKB-569 (ratio ~33), HKI-272 (92/59 nM)
Defined near-equipotent dual inhibition profile supports isoform-selectivity assay context.
Recombinant kinase domain assays; compare with pan-ErbB or EGFR-selective tools.
Kinase Profiling Selectivity EGFR HER2 Biochemical Assay

In Vivo Antitumor Efficacy in Multiple Xenograft Models at 10 mg/kg

HKI-357 has demonstrated in vivo antitumor activity at a dose of 10 mg/kg in several mouse xenograft models, including those derived from human breast (BT474, SUM190) and epidermoid (A431) cancer cell lines [1]. More recently, HKI-357 was shown to effectively inhibit PC-3 tumor growth in a castration-resistant prostate cancer (CRPC) xenograft model without apparent biotoxicity [2]. This demonstrates its efficacy across diverse tumor types in vivo.

In Vivo Tumor Growth
Supporting evidence
Tumor growth inhibition in BT474, A431, PC-3 xenograft models at 10 mg/kg.
Reported in vivo activity supports xenograft model endpoint studies.
Vehicle-controlled; pharmacodynamic interpretation required.
In Vivo Efficacy Xenograft Models Tumor Growth Inhibition Preclinical

Distinct Polypharmacology: Inhibition of UBE2C in Castration-Resistant Prostate Cancer

A recent study identified a novel mechanism of action for HKI-357, showing it can directly target the ubiquitin-conjugating enzyme E2 C (UBE2C), leading to decreased UBE2C expression and inhibition of the phospho-AKT (P-AKT) pathway in castration-resistant prostate cancer (CRPC) cells [1]. This activity appears to be independent of its canonical EGFR/HER2 inhibition and was validated through isothermal titration calorimetry (ITC) and cellular thermal shift assay (CETSA).

UBE2C Target Engagement
Class-level inference
Direct binding to UBE2C by ITC and CETSA; decreased P-AKT in CRPC cells.
Identified polypharmacology extends research context; UBE2C/AKT pathway response context requires independent review.
Single-study evidence; distinct from canonical EGFR/HER2 inhibition.
Polypharmacology UBE2C Prostate Cancer AKT Pathway New Mechanism

Validated Application Scenarios for HKI-357 in Oncology and Kinase Research


Investigating Acquired Resistance Mechanisms in EGFR-Mutant NSCLC

HKI-357 is an ideal tool compound for studying mechanisms of acquired resistance to first-generation EGFR inhibitors. As shown in a PNAS study, it effectively circumvents T790M-mediated resistance and prevents the emergence of new resistant clones in vitro, allowing researchers to delineate resistance pathways without the confounding factor of the inhibitor itself being rapidly overcome [1]. Its 10-fold greater potency compared to gefitinib in sensitizing mutant cells also makes it a superior control for maximal target inhibition [1].

Dissecting EGFR vs. HER2 Signaling Dependencies in Cancer Models

With its well-defined and near-equipotent dual inhibition of EGFR (IC50 = 34 nM) and HER2 (IC50 = 33 nM), HKI-357 serves as a precise chemical probe for interrogating the signaling contributions of EGFR homodimers versus EGFR-HER2 heterodimers [1][2]. This is particularly valuable in cancer types known to be driven by HER2 amplification or EGFR/HER2 crosstalk, such as certain breast, gastric, and lung cancers.

Validating UBE2C as a Therapeutic Target in Castration-Resistant Prostate Cancer (CRPC)

Recent findings have established HKI-357 as a direct inhibitor of UBE2C, a key enzyme in the ubiquitin-proteasome system that is implicated in CRPC progression [1]. This unique polypharmacology positions HKI-357 as a critical research tool for validating UBE2C as a target and for studying the downstream effects of its inhibition on the AKT pathway in CRPC models, independent of its effects on EGFR/HER2 kinases [1].

Preclinical In Vivo Efficacy Studies in Diverse Xenograft Models

The demonstrated oral efficacy of HKI-357 at 10 mg/kg in multiple subcutaneous xenograft models (e.g., BT474 breast cancer, A431 epidermoid carcinoma, PC-3 prostate cancer) makes it a suitable tool for in vivo pharmacodynamic and efficacy studies [1][2]. Its established activity across these models provides a reliable reference point for comparative studies or for combination therapy experiments.

Application
Selection Property
Validation Focus
EGFR T790M resistance model studies
Irreversible covalent binding
Resistant clone emergence endpoint
EGFR/HER2 heterodimer signaling research
Near-equipotent dual inhibition profile
Pathway-specific phosphorylation readouts
UBE2C target engagement studies
Polypharmacology profile
AKT pathway response context
Xenograft tumor growth inhibition models
Reported oral in vivo activity
Pharmacodynamic endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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